molecular formula C11H6ClF3N2O B8116462 2-Chloro-6-(4-trifluoromethoxyphenyl)-pyrazine

2-Chloro-6-(4-trifluoromethoxyphenyl)-pyrazine

Cat. No.: B8116462
M. Wt: 274.62 g/mol
InChI Key: YOEYARKRIVGZHA-UHFFFAOYSA-N
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Description

2-Chloro-6-(4-trifluoromethoxyphenyl)-pyrazine is an organic compound that features a pyrazine ring substituted with a chloro group at the 2-position and a 4-trifluoromethoxyphenyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(4-trifluoromethoxyphenyl)-pyrazine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, the use of recyclable catalysts and solvents can make the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(4-trifluoromethoxyphenyl)-pyrazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazines, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

2-Chloro-6-(4-trifluoromethoxyphenyl)-pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(4-trifluoromethoxyphenyl)-pyrazine involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro group can participate in hydrogen bonding and other interactions with target proteins, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-(4-trifluoromethylphenyl)-pyrazine
  • 2-Chloro-6-(4-methoxyphenyl)-pyrazine
  • 2-Chloro-6-(4-fluorophenyl)-pyrazine

Uniqueness

2-Chloro-6-(4-trifluoromethoxyphenyl)-pyrazine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold in drug design and other applications .

Properties

IUPAC Name

2-chloro-6-[4-(trifluoromethoxy)phenyl]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF3N2O/c12-10-6-16-5-9(17-10)7-1-3-8(4-2-7)18-11(13,14)15/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOEYARKRIVGZHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CC(=N2)Cl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The compound was prepared by palladium-catalyzed arylation of 2,6-dichloropyrazine and 4-trifluoromethoxyphenyl boronic acid: mp 58-60° C.; 1H NMR (400 MHz, CDCl3) δ 8.94 (s, 1H), 8.57 (s, 1H), 8.10 (d, J=9.0 Hz, 2H), 7.37 (d, J=8.4 Hz, 2H); EIMS m/z 274 (M+).
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